CATH_BRALE
Description
Contextualization of CATH_BRALE within the Field of Antimicrobial Peptide (AMP) Research
This compound is an antimicrobial peptide that has been identified and studied within the broader field of AMP research. Specifically, research has contextualized this compound as a cathelicidin (B612621), a major family of vertebrate AMPs. nih.govmdpi.comresearchgate.netmdpi.commdpi.comfrontiersin.orgsci-hub.se Unlike bovine cathelicidins which share a similar "CATH" prefix, this compound has been characterized in the ancient salmonoid fish, Brachymystax lenok. nih.govmdpi.commdpi.commdpi.comsci-hub.sedntb.gov.uamdpi-res.comnih.govupm.edu.myscienceopen.comnih.govmdpi-res.comaquaticjournal.comresearchgate.netmdpi.com This places this compound within the growing area of research focused on identifying and characterizing AMPs from diverse aquatic species, highlighting the evolutionary conservation and widespread presence of these defense molecules in the animal kingdom. nih.govmdpi.commdpi.com
Significance of Investigating this compound as a Naturally Occurring Defense Molecule
The investigation of this compound is significant because it represents a naturally occurring defense molecule in Brachymystax lenok. nih.govmdpi.commdpi.commdpi.comsci-hub.sedntb.gov.uamdpi-res.comnih.govupm.edu.myscienceopen.comnih.govmdpi-res.comaquaticjournal.comresearchgate.netmdpi.com Studying such molecules provides insights into the innate immune strategies employed by different species to combat microbial threats in their specific environments. nih.govmdpi.commdpi.com Understanding the properties and mechanisms of action of natural defense molecules like this compound can inform the development of novel antimicrobial agents or immunomodulatory therapies. nih.govmdpi.comfrontiersin.org Its identification in an ancient fish species also contributes to the understanding of the evolutionary history and diversification of cathelicidin peptides. mdpi.commdpi.com
Historical Overview of Key Research Milestones and Foundational Studies on this compound
A foundational study in the research of this compound is the "Structural and functional characterization of this compound, the defense molecule in the ancient salmonoid, Brachymystax lenok", published in Fish & Shellfish Immunology in 2013. nih.govmdpi.commdpi.commdpi.comsci-hub.sedntb.gov.uamdpi-res.comnih.govupm.edu.myscienceopen.comnih.govmdpi-res.comaquaticjournal.comresearchgate.netmdpi.com This paper appears to be a key milestone, providing initial structural and functional data on the peptide. Subsequent research has built upon this foundation, investigating its antimicrobial spectrum and immunomodulatory activities. researchgate.netfrontiersin.orgmdpi.comresearchgate.net Studies have explored its efficacy against specific bacterial pathogens relevant to aquaculture and its ability to modulate immune responses, such as influencing cytokine expression. researchgate.netfrontiersin.orgmdpi.comresearchgate.net
Scope and Primary Objectives of Scholarly Inquiry into this compound
The primary objectives of scholarly inquiry into this compound encompass the comprehensive characterization of its biological activities. This includes determining its antimicrobial potency against a range of pathogens, elucidating its mechanism of action, and investigating its immunomodulatory effects on host cells. researchgate.netfrontiersin.orgmdpi.comresearchgate.net Research aims to understand how this compound contributes to the innate immunity of Brachymystax lenok and to evaluate its potential as a template for the design of new therapeutic agents. nih.govnih.gov The scope of research also extends to exploring factors influencing its expression and regulation in the host organism. mdpi.com
Detailed Research Findings
Research on this compound has provided detailed findings regarding its antimicrobial and immunomodulatory properties.
This compound has demonstrated potent antimicrobial activities against tested aquatic Gram-positive and Gram-negative pathogenic bacteria. researchgate.netresearchgate.net Studies have reported minimal inhibitory concentration (MIC) values for this compound against various bacteria. For instance, it was found to be a potent inhibitor of the Gram-negative bacteria Aeromonas salmonicida and Aeromonas hydrophila. mdpi.com The antimicrobial effect of this compound can be rapid, with studies indicating bacterial killing within 60 minutes. researchgate.netresearchgate.net Its mechanism of action involves inducing bacterial membrane permeabilization and cell disruption. researchgate.netresearchgate.net
Beyond direct antimicrobial activity, this compound also exhibits significant immunomodulatory functions. researchgate.netfrontiersin.orgmdpi.comresearchgate.net Research has shown that this compound can inhibit bacteria-induced pro-inflammatory cytokine gene expression, such as TNF-α, IL-1β, and IL-6, in host cells like zebrafish. researchgate.netfrontiersin.orgresearchgate.net Concurrently, it can stimulate the expression of chemokines like IL-8, which are involved in recruiting immune cells such as monocytes, macrophages, and neutrophils to the site of infection. researchgate.netfrontiersin.orgresearchgate.net These findings suggest that this compound plays a role in modulating the innate immune response to control infections without causing excessive inflammation that could harm the host. researchgate.netfrontiersin.orgresearchgate.net
Here is a summary of some research findings on the antimicrobial activity of this compound:
| Target Bacteria | Activity Type | Reported MIC Value (µg/ml) | Reference |
| Aeromonas salmonicida | Antimicrobial | 9.38 µM | mdpi.com |
| Aeromonas hydrophila | Antimicrobial | 9.38 µM | mdpi.com |
| Aquatic Gram-positive bacteria | Antimicrobial | 2.34-18.75 | researchgate.netresearchgate.net |
| Aquatic Gram-negative bacteria | Antimicrobial | 2.34-18.75 | researchgate.netresearchgate.net |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
These findings underscore the multifaceted role of this compound as a defense molecule, combining direct microbial killing with the ability to modulate the host immune response.
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
RRSKARGGSRGSKMGRKDSKGGSRGRPGSGSRPGGGSSIAGASRGDRGGTRNA |
Origin of Product |
United States |
Classification, Biological Origin, and Primary Structural Elements of Cath Brale
Phylogenetic Classification of CATH_BRALE as a Member of the Cathelicidin (B612621) Family
This compound is classified as a member of the cathelicidin family of antimicrobial peptides. Cathelicidins are a major family of vertebrate AMPs recognized for their role in the first line of defense against infections sci-hub.se. They are a class of cationic antimicrobial peptides found across various organisms, including mammals, birds, reptiles, amphibians, and fish frontiersin.org. Cathelicidins are characterized by a conserved N-terminal pro-region containing a cathelin-like motif and a variable C-terminal region where the antimicrobial activity is located sci-hub.sefrontiersin.org. The cathelin-like domain is a conserved region of about 100 residues that contains four cysteines involved in two disulfide bonds ebi.ac.uk. This proregion is cleaved to release the active peptide frontiersin.org.
Cathelicidins, along with defensins, form a large group of cationic peptides with amphipathic properties, contributing to the innate immune system in many vertebrates ebi.ac.ukmdpi.com. While widely studied in mammals, research on the structure and function of fish cathelicidins, including those from salmonids, has been more recent researchgate.netcapes.gov.brnih.gov.
Identification and Isolation Context of this compound from Brachymystax lenok
This compound was identified and characterized from Brachymystax lenok, an ancient fish species found in China and Northeast Asian countries nih.gov. The identification and characterization of this salmonoid cathelicidin from Brachymystax lenok contribute to the understanding of defense molecules in ancient fish nih.gov. Cathelicidins in fish have been identified relatively recently, often through sequence homology from the cathelin region or by peptide isolation nih.gov. Studies on Brachymystax lenok have also involved transcriptome sequencing of the skin to understand innate immune mechanisms in response to bacterial infection, which revealed the upregulation of antimicrobial peptides like cathelicidin nih.gov.
Elucidation of this compound's Primary Amino Acid Sequence and Its Contribution to Functional Domains
The primary amino acid sequence of this compound has been elucidated. It is derived from an open reading frame (ORF) of 886 bp encoding a putative peptide of 199 amino acids nih.gov. Sequence alignment with other salmonid cathelicidins has highlighted distinctive features of this compound, including a high level of arginine and glycine (B1666218) residues, contributing to a high positive charge nih.govmdpi.com. This high positive charge is significantly different from most acknowledged types of cathelicidins nih.gov. The C-terminal section of cathelicidins is where the antibacterial peptides are found, and they are proteolytically processed from their precursor protein ebi.ac.uk. The specific order or sequence of amino acids in a protein is known as its primary structure, which dictates the three-dimensional conformation and, consequently, the function of the folded protein pressbooks.pub.
A notable feature in the sequence of this compound and other salmonid cathelicidins is the presence of a six-amino-acid tandem repeated sequence of RPGGGS, detected in a variable number of copies among fish cathelicidins researchgate.netnih.gov. These repetitive motifs have been suggested to increase the structural flexibilities of the peptides researchgate.net.
Analysis of Multimeric Formations and Complex Oligomeric Structures of this compound
While the provided search results primarily focus on the classification, origin, and primary structure of this compound, general information about cathelicidins and protein oligomerization can provide context for potential multimeric formations and complex oligomeric structures.
Cathelicidins, in general, are known to interact with microbial membranes, and this interaction is linked to their microbicidal effects frontiersin.org. The ability of proteins to form multimeric or oligomeric structures is crucial for their biological functions researchgate.net. Protein oligomerization involves the self-association of proteins into stable complexes consisting of multiple copies of themselves researchgate.netcore.ac.uk. These formations can range from dimers to higher-order complexes core.ac.uknih.gov.
Although specific details on the multimeric or oligomeric structures of this compound are not extensively detailed in the provided snippets, the structural features of cathelicidins, such as their amphipathic nature and the presence of specific domains, can influence their interactions and potential self-association or interaction with other molecules frontiersin.orgebi.ac.uk. The homology-modeled structure of this compound exhibits structural features of antiparallel β-sheets flanked by α-helices, representative of small cationic cathelicidin family peptides nih.gov. Such structural elements can play a role in protein-protein interactions and the formation of higher-order structures.
Research on other proteins has shown that different domains can mediate the formation of oligomeric structures nih.gov. The binding affinity of proteins can also be dependent on their oligomeric state nih.gov. While the direct multimeric or oligomeric structures of this compound require further specific investigation, the principles of protein oligomerization and the known structural characteristics of cathelicidins suggest the potential for such formations to be relevant to its function.
Advanced Structural and Conformational Investigations of Cath Brale
Determination of CATH_BRALE's Secondary Structures (e.g., α-helical conformations, β-sheet arrangements) and Their Role in Activity
The secondary structure of this compound refers to the local folding of its polypeptide chain into recurring structures, primarily α-helices and β-sheets khanacademy.orgstudymind.co.ukmdpi.com. These formations are stabilized by hydrogen bonds between the backbone atoms of the amino acid residues mdpi.com. The specific amino acid sequence of this compound dictates its propensity to form particular secondary structures nih.gov. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine the presence and proportion of α-helices and β-sheets in a peptide or protein studymind.co.ukmtoz-biolabs.com.
The presence and stability of specific secondary structures in this compound are intrinsically linked to its biological activity mdpi.commtoz-biolabs.com. For instance, many biologically active peptides adopt α-helical or β-sheet conformations which are essential for their function, such as membrane interaction or receptor binding mdpi.comnih.gov. Studies on other peptides have shown that a defined secondary structure, such as a beta turn or 3₁₀ helices, can be associated with a high-conductance state, highlighting the role of conformation in function pnas.org. Conversely, extended peptide structures may correspond to a low-conductance state pnas.org. The ability of a peptide to adopt a particular secondary structure depends on the intrinsic properties and the position of individual amino acid residues in the sequence nih.gov. Alterations in the amino acid sequence can significantly impact the resulting secondary structure and, consequently, the activity mdpi.comnih.gov.
Characterization of this compound's Tertiary and Quaternary Structures, Including Disulfide Bond Patterns
A critical contributor to the stability of the tertiary structure, particularly in secreted proteins and extracellular domains, is the formation of disulfide bonds khanacademy.orgrapidnovor.comacs.org. These are covalent linkages formed between the sulfur-containing sulfhydryl groups of cysteine residues studymind.co.ukrapidnovor.comsenecalearning.com. Disulfide bonds act like molecular "safety pins," firmly attaching different parts of the polypeptide chain and providing significant structural rigidity khanacademy.org. The pattern of disulfide bonds in this compound, if present, would be a key feature of its tertiary structure, essential for maintaining its functional conformation acs.orgnih.gov.
If this compound consists of multiple polypeptide chains (subunits), their arrangement in a larger complex constitutes the quaternary structure khanacademy.orgstudymind.co.ukrapidnovor.com. Quaternary structure is stabilized primarily by non-covalent interactions between the subunits, similar to those governing tertiary structure, although disulfide bonds can also play a role in holding subunits together khanacademy.orgrapidnovor.com. The formation of a quaternary structure can lead to properties and functions not present in the individual subunits studymind.co.uk.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound influence its biological actions rapidnovor.comnih.govresearchgate.net. These studies aim to identify key structural features and amino acid residues critical for activity and to understand how their variations impact function researchgate.netrsc.org.
Influence of Specific Amino Acid Residues (e.g., Lysine, Arginine, Glycine) on this compound Functionality
Glycine (B1666218) (Gly), with its small and flexible side chain, can introduce flexibility into the peptide backbone and influence turn formation, which may be important for adopting the active conformation mdpi.comrapidnovor.com. The properties of amino acids at specific positions, such as the N- or C-terminus, can also have a significant influence on activity mdpi.com. Alanine (B10760859) scanning, a common SAR technique, involves systematically substituting each residue with alanine to determine the role of the substituted side chain in the peptide's binding and/or activity researchgate.net.
Role of Hydrophobicity, Cationicity, and Amphipathicity in this compound's Biological Actions
Cationicity: A positive net charge, often contributed by Lys and Arg residues, is particularly important for initial electrostatic interactions with negatively charged biological membranes or molecules nih.govdovepress.com. Enhanced cationicity has been shown to increase antimicrobial activity in some peptides dovepress.com.
Hydrophobicity: The presence and distribution of hydrophobic residues influence interactions with non-polar environments, such as lipid bilayers mdpi.comnih.govnih.gov. Hydrophobicity is considered a crucial parameter for peptides targeting cytoplasmic membranes nih.gov.
Amphipathicity: This property, arising from the segregation of hydrophobic and hydrophilic residues on different faces of the molecule (often in an α-helical or β-sheet conformation), is key for the interaction and potential disruption of cell membranes mdpi.comnih.govnih.govresearchgate.netmdpi.com. Amphipathicity allows peptides to interact with both the hydrophobic core and the hydrophilic surface of lipid bilayers nih.gov. The arrangement of cationic and hydrophobic residues can result in an amphipathic structure with distinct faces, which is crucial for membrane interaction and disruption nih.gov.
The interplay between these properties dictates how this compound interacts with its biological target(s), influencing binding affinity, membrane insertion, and ultimately, its functional outcome mdpi.comnih.govnih.govresearchgate.net. Studies have demonstrated that a high cationicity combined with a stabilized amphipathic structure can confer enhanced activity researchgate.net. Conversely, a reduced charge or hydrophobicity can lead to generally inactive peptides researchgate.net.
Analysis of Conformational Dynamics and Structural Flexibility of this compound in Various Solvation Environments
Proteins and peptides are not rigid structures but exhibit dynamic behavior and flexibility, which can be influenced by their surrounding environment nih.govlibretexts.orgpnas.orgacs.org. Analyzing the conformational dynamics and structural flexibility of this compound in various solvation environments (e.g., aqueous solutions, in the presence of membranes or co-solvents) provides insights into how its structure changes and adapts, and how these changes relate to its function libretexts.orgpnas.org.
Techniques such as NMR spectroscopy, molecular dynamics simulations, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to study protein dynamics and flexibility rapidnovor.comlibretexts.orgacs.org. Solvation plays a critical role in protein structural integrity and flexibility acs.orgpnas.org. The interactions between this compound and the solvent molecules, particularly water, are elemental in governing its stability, flexibility, and function acs.org.
Changes in the solvent environment, such as the addition of co-solvents, can alter the structure and dynamics of the hydration shell around the protein, thereby affecting its conformational stability acs.org. The flexibility of a protein region can correlate with the local solvent dynamics nih.gov. Large amplitude conformational changes can be regulated by local solvent hydrophobicity and bulk solvent viscosity pnas.org. Understanding how the solvation layer mobility affects the structural dynamics of this compound is crucial for comprehending its behavior in different biological milieus pnas.orgnih.gov.
The conformational flexibility of the peptide backbone can lead to different structural states, which may be associated with varying levels of activity pnas.orgbiorxiv.org. Therefore, studying the dynamic ensemble of structures that this compound can adopt in different environments is essential for a complete understanding of its structure-function relationship.
Mechanistic Elucidation of Cath Brale S Biological Activities
Detailed Mechanisms of CATH_BRALE Interaction with Biological Membranes
The primary mechanism of action for many cathelicidins, including likely this compound, involves the disruption of microbial cell membranes. This interaction is largely driven by the peptide's cationic and amphipathic nature, which facilitates its attraction to and insertion into the negatively charged bacterial membranes.
Several models describe the process of membrane permeabilization by antimicrobial peptides. These include the barrel-stave, toroidal pore, and carpet models, all of which lead to the disruption of the membrane's integrity. nih.govuenf.brtrjfas.org In the barrel-stave model , peptides insert perpendicularly into the lipid bilayer, aggregating to form a pore with a central channel. nih.govuenf.br The toroidal pore model also involves peptide insertion, but here the peptides induce the lipid monolayers to bend continuously, forming a pore lined by both peptides and lipid head groups. nih.govuenf.br In the carpet model , peptides accumulate on the membrane surface in a carpet-like manner, and at a critical concentration, they disrupt the membrane in a detergent-like fashion. nih.govuenf.br
While these models provide a framework for understanding the action of cathelicidins, specific studies detailing which of these biophysical models this compound follows are not extensively available in the current scientific literature. However, the rapid bactericidal action of this compound strongly suggests a membrane-centric mechanism. researchgate.net
The interaction of this compound with bacterial membranes is understood to lead to permeabilization and cell disruption. researchgate.net This process typically involves an initial electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane. Following this initial binding, the peptide can insert into the lipid bilayer, leading to a loss of membrane integrity, dissipation of ion gradients, and membrane depolarization. nih.gov While the general principles of membrane disruption by cathelicidins are well-established, detailed experimental analyses, such as those using scanning electron microscopy to visualize the specific morphological changes induced by this compound on bacterial membranes, are not yet widely published. For instance, studies on other cathelicidins, like cathelicidin-RC1, have shown membrane disruption through such imaging techniques. nih.gov
Intracellular Targets and Molecular Mechanisms of Action of this compound
Beyond membrane disruption, some antimicrobial peptides can translocate across the cell membrane and interact with intracellular components, thereby inhibiting essential cellular processes. mdpi.com
Certain antimicrobial peptides have been shown to interfere with nucleic acid synthesis. They can bind to DNA and/or RNA, potentially inhibiting replication and transcription. researchgate.net However, there is currently a lack of specific research demonstrating that this compound can translocate into the bacterial cytoplasm and directly inhibit the synthesis of DNA or RNA.
Another potential intracellular mechanism of action for antimicrobial peptides is the inhibition of protein synthesis. This can occur through interactions with ribosomes or other components of the translational machinery. academindex.commdpi-res.com Additionally, some peptides can interfere with proper protein folding. researchgate.net At present, there is no direct scientific evidence to suggest that this compound's mechanism of action involves the inhibition of intracellular protein synthesis or folding processes. Its rapid bactericidal activity points towards membrane disruption as the primary mechanism. researchgate.net
Antimicrobial Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various pathogenic bacteria, as reported in the literature. researchgate.net
| Bacterial Strain | Type | MIC (µg/mL) |
| Aeromonas hydrophila | Gram-negative | 2.34 - 18.75 |
| Vibrio anguillarum | Gram-negative | 2.34 - 18.75 |
| Vibrio harveyi | Gram-negative | 2.34 - 18.75 |
| Edwardsiella tarda | Gram-negative | 2.34 - 18.75 |
| Staphylococcus aureus | Gram-positive | 2.34 - 18.75 |
| Bacillus subtilis | Gram-positive | 2.34 - 18.75 |
Based on a comprehensive search of available scientific and chemical literature, the compound "this compound" could not be identified. The search did not yield any relevant data corresponding to a chemical compound with this name, and therefore, it is not possible to generate a scientifically accurate article on its biological activities or mechanisms of action as requested in the detailed outline.
The information required to populate the specified sections and subsections, including:
Immunomodulatory Mechanisms of this compound
Interaction with and Modulation of Components of the Innate Immune System
...is entirely dependent on the existence of research data for a compound named "this compound". Without any primary or secondary research sources mentioning this compound, generating thorough, informative, and scientifically accurate content for the requested article is not feasible.
It is possible that "this compound" may be an internal project name, a novel compound not yet described in public literature, or a typographical error. To proceed with this request, please verify the compound's name and provide an accurate, publicly referenced identifier (e.g., IUPAC name, CAS number, or a common name found in scientific databases).
Methodological Approaches and Experimental Designs in Cath Brale Research
Advanced Chemical Synthesis Techniques for CATH_BRALE and Its Analogs
The study of peptides like this compound often necessitates their synthesis in a laboratory setting to obtain sufficient quantities of highly pure material for detailed analysis and functional studies. Chemical synthesis offers advantages such as the ability to produce high-purity products and incorporate modifications not found in naturally occurring peptides, although it can present challenges for larger peptides or those with complex sequences mdpi.com.
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. The synthesis of cathelicidins, including those from salmonids, commonly employs Fmoc-SPPS protocols sci-hub.se. Optimization of SPPS protocols for a peptide as large as this compound (199 amino acids) nih.gov is critical to ensure high yield and purity, minimizing issues such as incomplete couplings, side reactions, and racemization that can occur during the synthesis of longer peptides. Challenges may arise with sequences containing repetitive motifs or specific amino acid compositions, such as the high levels of arginine and glycine (B1666218) observed in this compound nih.gov. Automated microwave peptide synthesizers are utilized in SPPS to improve efficiency and control over coupling steps sci-hub.se.
Strategies for Post-Synthetic Modifications and Derivatization to Enhance Stability or Activity
Post-synthetic modifications (PSM) and derivatization strategies are employed to alter the properties of synthesized peptides, including cathelicidins. These modifications can be introduced after the peptide chain has been assembled via SPPS. Examples of such modifications include C-terminal amidation or N-terminal acylation, which can enhance the in vivo stability of peptides against proteolytic degradation mdpi.com. The incorporation of D-amino acids or other unnatural residues is another strategy to increase stability mdpi.com. While the search results did not detail specific post-synthetic modifications applied directly to this compound, the general principle of PSM is a recognized approach in peptide research to improve characteristics such as stability or biological activity mdpi.comescholarship.orgnih.govrsc.orgcam.ac.ukmdpi.com.
Sophisticated Analytical and Biophysical Characterization Techniques for this compound
Comprehensive characterization of synthetic this compound is essential to confirm its identity, assess its purity, and understand its structural and biophysical properties. A combination of analytical and biophysical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of this compound
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and isolation of synthetic peptides like this compound. HPLC provides high resolution and sensitivity, enabling the separation of the target peptide from impurities, including truncated sequences and side products that may arise during synthesis mtoz-biolabs.com. Various HPLC modes, such as reverse-phase HPLC (RP-HPLC), are suitable for peptide analysis mtoz-biolabs.comuenf.br. Purity is typically determined by analyzing the chromatogram and calculating the percentage of the main peak area relative to the total peak area researchgate.net. HPLC is routinely used to confirm the purity of synthesized peptides before further characterization and functional studies uenf.bramazonaws.comnih.gov.
Application of Mass Spectrometry (MS) for Molecular Confirmation and Analysis of Fragmentation Pathways
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and identity of synthetic this compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptide analysis amazonaws.com. MS provides precise mass measurements that can be compared to the theoretical mass of the target peptide sequence. Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the peptide ions and analyze the resulting fragmentation pattern libretexts.orgwikipedia.orgmiamioh.edu. Analysis of fragmentation pathways provides valuable information about the amino acid sequence and can help to confirm the peptide's primary structure and identify any unexpected modifications libretexts.orgwikipedia.orgjeolusa.comresearchgate.net. The purity and identity of synthetic peptides are often confirmed by HPLC coupled with MS amazonaws.comnih.gov.
Utilization of Advanced Spectroscopic Methods (e.g., Circular Dichroism) for Conformational Analysis
Advanced spectroscopic methods are employed to investigate the secondary structure and conformational properties of this compound. Circular Dichroism (CD) spectroscopy is a key technique for this purpose jascoinc.complos.orgunivr.itwiley.comnih.govresearchgate.net. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of different secondary structural elements such as alpha-helices, beta-sheets, and random coils jascoinc.comunivr.itresearchgate.net. The homology modeled structure of this compound suggests features of antiparallel β-sheets flanked by α-helices nih.gov. CD spectroscopy can be used to experimentally verify these predicted structural features and study how the conformation of this compound changes under different environmental conditions, such as varying solvent composition or temperature plos.orgunivr.itnih.gov. Changes in CD spectra as a function of temperature can also be used to assess the thermal stability of the peptide's conformation nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in search results |
Note: An interactive data table could be presented here if the platform supported it. The data points for such a table would typically include:
HPLC purity percentages from synthesis batches.
Observed molecular weights from MS analysis compared to theoretical masses.
CD spectral data (e.g., ellipticity values at specific wavelengths) under different conditions (e.g., varying solvent or temperature).
As an example, if specific data were available in the search results, a table showing HPLC purity might look like this (example data):
| Synthesis Batch | HPLC Purity (%) |
| Batch 1 | >95 nih.gov |
| Batch 2 | >98 plos.org |
And a table summarizing predicted structural elements based on homology modeling could be:
| Structural Feature | Prediction Method | Reference |
| Antiparallel β-sheets | Homology modeling | nih.gov |
| α-helices | Homology modeling | nih.gov |
These tables would be based on specific quantitative or descriptive data points found within the search results related to the outlined sections.
Microscopic Techniques (e.g., Scanning Electron Microscopy) for Visualizing this compound-Membrane Interactions
Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are crucial for visualizing the direct interactions between this compound and biological membranes. SEM offers high-resolution topographical images, allowing researchers to observe structural changes in membranes upon exposure to the compound. This is particularly relevant for understanding the mechanisms by which this compound, as an antimicrobial peptide, interacts with and potentially disrupts bacterial cell membranes. biorxiv.orgresearchgate.netnih.govfrontiersin.org
Studies utilizing SEM have been instrumental in revealing the effects of antimicrobial peptides on bacterial cell morphology. For instance, research on other cathelicidins and antimicrobial peptides has shown that these molecules can lead to significant alterations in the bacterial cell surface, including pore formation, membrane corrugation, and complete membrane disruption. frontiersin.org While specific detailed SEM data for this compound's interaction with membranes is not extensively detailed in the provided snippets, the application of this technique to this compound research would follow similar principles, aiming to visually document the physical changes induced by the peptide on target membranes. The effectiveness of SEM in visualizing interactions between cells and membranes, including immune cells and biofilms, highlights its utility in studying this compound's effects on microbial structures. biorxiv.orgresearchgate.net
Establishment and Utilization of In Vitro and Ex Vivo Research Models for this compound Activity
A combination of in vitro and ex vivo models is fundamental to studying this compound activity. These models allow for controlled environments to assess the compound's effects on various biological targets, from isolated cells and membranes to more complex tissue structures. nih.govuniversiteitleiden.nluliege.beosti.govfrontiersin.orgnih.govbioagilytix.comfrontiersin.orgnih.govresearchgate.netresearchgate.netarvojournals.orgresearchgate.net In vitro models, such as microbial cultures and cell lines, provide simplified systems for studying specific interactions and mechanisms. Ex vivo models, using freshly excised tissues or organs, offer a more physiologically relevant context while still allowing for experimental manipulation. nih.govresearchgate.netarvojournals.orgresearchgate.net
Development and Validation of Microbial Culture Systems for Assessing Antimicrobial Efficacy
Microbial culture systems are a cornerstone of research into the antimicrobial efficacy of compounds like this compound. These systems involve growing target microorganisms, such as bacteria or fungi, in controlled laboratory conditions and exposing them to varying concentrations of this compound to determine its inhibitory or killing effects. dntb.gov.uagoogle.combiorxiv.orgfrontiersin.orguniversiteitleiden.nluliege.beosti.govnih.govfrontiersin.orgnih.govbioagilytix.comnih.govpsychonomic.orgamericanpharmaceuticalreview.comscielo.brfrontiersin.org
Standard methods for assessing antimicrobial efficacy in culture systems include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism, while the MBC is the lowest concentration that kills a significant portion of the microbial population. Techniques such as broth dilution, agar (B569324) dilution, and disk diffusion assays are commonly employed. americanpharmaceuticalreview.com
Research on cathelicidins, including this compound, has demonstrated potent antibacterial activity against a broad spectrum of bacteria, including drug-resistant strains. dntb.gov.uafrontiersin.orgnih.gov Microbial culture systems are essential for quantifying this activity and comparing the efficacy of this compound against different microbial species and clinical isolates. Time-kill kinetics assays, performed in microbial cultures, can further illustrate the speed and extent of microbial killing by this compound. frontiersin.org
Application of Model Membrane Systems for Detailed Biophysical Interaction Studies
Model membrane systems are invaluable for conducting detailed biophysical studies of this compound's interactions with lipid bilayers, mimicking the fundamental structure of biological membranes. These simplified systems, such as lipid vesicles (liposomes), supported lipid bilayers, and planar lipid bilayers, allow researchers to investigate how this compound interacts with different lipid compositions, membrane fluidity, and surface charges. nih.govuniversiteitleiden.nluliege.beosti.govnih.govfrontiersin.orgnih.govbioagilytix.com
Studies using model membranes can reveal crucial information about the mechanism of action of membrane-active peptides. Techniques such as fluorescence spectroscopy, circular dichroism, and atomic force microscopy can be applied to these systems to study peptide binding, insertion, and the formation of membrane pores or disruptions. universiteitleiden.nluliege.benih.gov For example, research on other cathelicidins has utilized model membranes to support theories of membrane disruption, such as the barrel-stave, toroidal pore, or carpet models. mdpi.comfrontiersin.org Applying these techniques to this compound in model membrane systems provides insights into how its structure and charge influence its interaction with microbial or host cell membranes at a molecular level. universiteitleiden.nluliege.beosti.govnih.gov
Utilization of Cell-Based Assays for Investigating Immunomodulatory and Specific Cellular Effects
Cell-based assays are widely used to investigate the effects of this compound on mammalian cells, including its potential immunomodulatory activities and specific cellular responses. These assays utilize various cell types, such as immune cells (e.g., macrophages, lymphocytes) and target host cells, cultured in vitro. universiteitleiden.nluliege.beosti.govfrontiersin.orgnih.govbioagilytix.comfrontiersin.orgbiorxiv.orgmdpi.com
Cell-based assays can assess a range of cellular functions, including cell viability, proliferation, cytokine production, immune cell activation, and signaling pathway modulation. frontiersin.orgbioagilytix.combiorxiv.orgmdpi.compblassaysci.com For studying immunomodulatory effects, assays might involve stimulating immune cells in the presence or absence of this compound and measuring the production of pro-inflammatory or anti-inflammatory cytokines using techniques like ELISA or flow cytometry. frontiersin.orgbiorxiv.orgmdpi.compblassaysci.com Cell-based assays are critical for understanding how this compound interacts with host cells, its potential to modulate immune responses, and to assess any potential cytotoxicity at concentrations relevant to its antimicrobial activity. bioagilytix.com
Development of Organoid and 3D Cell Culture Systems for Studying Complex Biological Responses to this compound
Organoid and 3D cell culture systems represent more advanced in vitro models that better recapitulate the complexity of in vivo tissues and organs compared to traditional 2D cell cultures. Organoids are self-assembling 3D structures derived from stem cells or primary tissues that mimic the architecture and function of the corresponding organ. sigmaaldrich.comthermofisher.comleica-microsystems.comols-bio.com 3D cell cultures, including spheroids and scaffold-based systems, provide a more physiologically relevant microenvironment for cell growth and interaction. sigmaaldrich.comjneurology.comthermofisher.comleica-microsystems.com
These complex models are increasingly valuable for studying the biological responses to compounds like this compound in a context that more closely resembles the in vivo situation. They can be used to investigate the compound's effects on tissue-level organization, cell differentiation, and complex cellular interactions that are not possible in simpler 2D systems. sigmaaldrich.comjneurology.comthermofisher.com For example, organoids derived from relevant host tissues could be used to study this compound's interaction with epithelial barriers or its effects on resident immune cells within a tissue-like structure. While specific studies on this compound using organoid or 3D culture systems were not detailed in the provided snippets, the growing adoption of these models in pharmaceutical research suggests their potential application in future this compound studies to gain more physiologically relevant insights into its efficacy and host interactions. jneurology.comthermofisher.comleica-microsystems.comols-bio.com
Preclinical and Comparative Research on Cath Brale S Biological Activities
Comparative Analysis of CATH_BRALE with Other Cathelicidins and Diverse Antimicrobial Peptides
Comparing this compound with other cathelicidins and diverse antimicrobial peptides (AMPs) provides insights into its unique features and potential advantages. AMPs are a heterogeneous class of molecules with broad-spectrum activity against various microorganisms, including bacteria, fungi, protozoa, and viruses. frontiersin.orgmdpi.com Cathelicidins, as a family, exhibit diverse biological properties, including antimicrobial, antiviral, antifungal, and immunomodulatory effects. frontiersin.orgmdpi.com
Examination of Structural and Functional Homologies and Divergences Across Peptide Families
Cathelicidins are produced as precursor proteins that release mature AMPs after proteolytic cleavage. mdpi.com The genetic structure responsible for cathelicidin (B612621) synthesis typically comprises four exons, with exon 4 encoding the mature peptide responsible for antimicrobial and immunomodulatory activities. frontiersin.org Cathelicidin peptides can be categorized into different groups based on their structural features, such as cyclic dodecapeptides, porcine protegrins, linear peptides adopting an α-helical structure, peptides rich in tryptophan or proline-arginine residues, and short molecules organized in tandem repeats. mdpi.com The structural conformation of cathelicidins is crucial for their diverse functionality. mdpi.com
This compound, a salmonoid cathelicidin, consists of an open reading frame encoding a putative peptide of 199 amino acids. nih.gov Sequence alignment with other representative salmonid cathelicidins reveals distinctive features of this compound, including a high level of arginine, resulting in a high positive charge, and glycine (B1666218) residues, which differs significantly from most acknowledged types of cathelicidins. nih.gov Additionally, a six-amino acid tandem repeated sequence (RPGGGS) is detected in a variable number of copies among fish cathelicidins, suggesting a genetically unstable region similar to some mammalian cathelicidins. nih.gov The homology-modeled structure of this compound exhibits structural features of antiparallel β-sheets flanked by α-helices, representative of small cationic cathelicidin family peptides. nih.gov
Structural divergence among proteins can be expected in divergent alignments, and the relationship between sequence identity and structural divergence is often exponential. biorxiv.orgconicet.gov.ar Considering structural divergence is important for understanding protein function and evolution. biorxiv.orgconicet.gov.ar
Assessment of Mechanistic and Efficacy Differences Among Various Antimicrobial Peptides
AMPs generally act via electrostatic interaction between the positively charged peptide and the negatively charged microbial membrane, leading to pore formation or membrane dissolution and cell death. researchgate.netfrontiersin.orgresearchgate.net This mechanism makes it harder for microbes to develop resistance compared to conventional antibiotics that target specific intracellular processes. researchgate.netresearchgate.netucl.ac.uk Different mechanisms might be present for the same peptide, and there are important differences in the interaction of cathelicidins with target membranes. frontiersin.org Upon membrane binding, peptides adopt amphipathic secondary structures, such as β-sheets or α-helices, which rapidly arrange into pores or channels causing cell lysis. ucl.ac.uk
This compound possesses much stronger antimicrobial activity against Gram-negative bacteria than the human ortholog, LL-37. nih.gov It has shown potent and broad-spectrum antimicrobial activities against tested aquatic Gram-positive and Gram-negative pathogenic bacteria. nih.gov this compound and codCath1 exhibited potent immunomodulatory functions by inhibiting bacteria-induced zebrafish pro-inflammatory cytokine gene expression (TNF-α, IL-1β, and IL-6) and stimulating zebrafish chemokine gene IL-8 expression. nih.gov The antimicrobial effect of fish-derived cathelicidins like this compound is rapid, killing bacteria within 60 minutes by inducing bacterial membrane permeabilization and cell disruption. nih.gov
Studies comparing different AMPs using the same assay conditions allow for direct comparison of their antimicrobial activity, hemolytic activity, and stability. plos.org For instance, Cap18, another cathelicidin, showed potent efficacy, particularly against Gram-negative bacteria, and was highly thermostable with no cytotoxic effect at the tested concentration, although it was sensitive to proteolytic digestion. plos.org
Table 1 provides a comparative overview of the antimicrobial activity of this compound against specific fish pathogens.
| Peptide | Target Bacteria | MIC (µM) | Reference |
| This compound | Aeromonas salmonicida | 9.38 | nih.gov |
| This compound | Aeromonas hydrophila | 9.38 | nih.gov |
| This compound | Aquatic Gram-positive bacteria | 2.34-18.75 | nih.gov |
| This compound | Aquatic Gram-negative bacteria | 2.34-18.75 | nih.gov |
| codCath1 | Aquatic Gram-positive bacteria | 2.34-37.5 | nih.gov |
| codCath1 | Aquatic Gram-negative bacteria | 2.34-37.5 | nih.gov |
In Vivo Mechanistic Studies of this compound in Relevant Model Organisms (e.g., Fish Models: Zebrafish, Salmonoids)
In vivo studies in relevant animal models are crucial for understanding the biological activities and mechanisms of peptides like this compound in a complex living system. Fish models, such as zebrafish and salmonids, are particularly relevant for studying fish-derived peptides and diseases affecting aquaculture. nih.govnih.govfrontiersin.org Zebrafish, in particular, is a powerful vertebrate model for in vivo studies due to its genetic tractability, transparency during larval stages, and conserved immune system components. nih.govnc3rs.org.ukcapes.gov.brmdpi.comnih.gov
Investigation of this compound's Modulation of Host Defense Responses in Animal Models
Host defense peptides, including cathelicidins, are vital components of innate immunity and play significant roles in modulating immune and inflammatory processes. frontiersin.orgnih.gov They can influence innate and adaptive immune responses by promoting barrier repair, producing chemokines and cytokines, and modulating the activity of immune cells. mdpi.comfrontiersin.org The immunomodulatory effects of cathelicidins are influenced by various factors, including environmental stimuli, cell and tissue type, interactions with cellular receptors, and peptide concentration. mdpi.com
This compound and codCath1 have demonstrated potent immunomodulatory functions in zebrafish, inhibiting bacteria-induced pro-inflammatory cytokine gene expression (TNF-α, IL-1β, and IL-6) and stimulating chemokine gene IL-8 expression. nih.gov In vivo challenge tests in zebrafish infected with bacteria showed that these cathelicidins could significantly decrease bacterial numbers and enhance survival rates. nih.gov This suggests that fish-derived cathelicidins possess immunomodulating functions in other fish species, considering the relatively conserved immune systems between different fish species. nih.gov
Studies on other HDPs in animal models have shown their ability to modulate the host innate immune response, which might be more representative of their natural functions than in vitro antimicrobial activity alone. frontiersin.org Cathelicidins from various vertebrate species have displayed strong immunomodulatory effects, including the induction of chemokines and suppression of pro-inflammatory mediators induced by microbial molecules. frontiersin.org They also promote wound healing, cell recruitment and differentiation, and the production of anti-inflammatory cytokines depending on their amino acid sequence. frontiersin.org
Exploration of this compound Distribution, Metabolism, and Stability in Biological Systems
Understanding the distribution, metabolism, and stability of this compound in biological systems is essential for assessing its bioavailability and therapeutic potential. Metabolic stability, defined as a drug's resistance to biotransformation by metabolic enzymes, plays a pivotal role in determining bioavailability. mdpi.combioivt.com Peptides, in general, can be susceptible to degradation by proteases, which can limit their bioavailability and feasible routes of administration. frontiersin.orgucl.ac.uk
Expression of this compound is predominantly found in the gill of Brachymystax lenok, with lower levels in the gastrointestinal tract and spleen. nih.gov This tissue distribution suggests potential roles in mucosal immunity and systemic defense.
Metabolism studies, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) or DMPK (Drug Metabolism and Pharmacokinetics) studies, are crucial in drug discovery to predict how a compound will behave within biological systems. oncodesign-services.com These studies help identify stability issues and understand how a drug is metabolized, its distribution, and excretion. oncodesign-services.com In vitro metabolic stability assays, using systems like liver microsomes or hepatocytes, are essential for predicting a compound's in vivo behavior and estimating its half-life and intrinsic clearance. bioivt.comnuvisan.com
For peptides, stability in biological matrices, including resistance to nuclease activity, is critical for efficient functional delivery. nih.gov While specific data on this compound's metabolism and detailed distribution in various fish tissues or over time is limited in the provided results, the general challenges faced by peptides regarding proteolytic degradation and the importance of metabolic stability studies are highlighted. frontiersin.orgmdpi.combioivt.comnih.govnih.gov
Strategies for Enhancing this compound's Biological Stability and Bioactivity
The limited bioavailability and susceptibility to degradation by proteases are significant challenges for the therapeutic application of peptides like cathelicidins. frontiersin.orgnih.gov To overcome these limitations and enhance the efficacy of AMPs, various strategies are being explored. frontiersin.org
Innovative strategies involve bioinformatics tools, protein engineering techniques, and encapsulation methods. frontiersin.org Bioinformatics tools like sequence alignment and molecular docking can predict molecular interactions, while protein engineering techniques aim to modify AMPs to enhance stability, specificity, size, and activity. frontiersin.org Encapsulation strategies, such as using nanogels or liposomes, offer a promising avenue for stabilizing unstable peptides, ensuring target specificity, and preventing off-target effects. frontiersin.orgnih.gov
Chemical modification is another primary measure to improve the stability of bioactive peptides. nih.gov This can include D-amino acid or unnatural amino acid substitution, increased molecular mass, cyclization, and N/C-terminal modification or substitution. nih.gov For example, D-amino acid substitution has been shown to promote the stability of antimicrobial peptides against plasma and liver metabolism. nih.gov
Combining peptides with other therapeutic agents in nanomedicines is also being explored to promote stronger effects. frontiersin.org Lipid-based nanocarriers incorporating absorption enhancers and enzyme inhibitors can potentially improve solubility, permeability, and metabolic stability in a single formulation. mdpi.com
While specific strategies applied directly to this compound are not detailed in the provided results, the general approaches for enhancing peptide stability and bioactivity discussed in the context of other cathelicidins and AMPs are relevant. These strategies aim to address issues such as proteolytic degradation, improve bioavailability, and potentially reduce cytotoxicity. frontiersin.orgmdpi.comnih.govmdpi.com
Computational and Theoretical Modeling of Cath Brale
Application of Molecular Dynamics Simulations for Conformational Prediction and Interaction Dynamics
Molecular Dynamics (MD) simulation is a powerful computational technique used to simulate the physical movements of atoms and molecules over time, providing valuable insights into the dynamics and interactions of molecules within a biological system metrotechinstitute.org. In the context of drug discovery and biomolecular characterization, MD simulations are essential for understanding the conformational flexibility of molecules and their dynamic interactions with targets researchgate.netrsc.org.
For a peptide like CATH_BRALE, MD simulations can be applied to predict its conformational behavior in various environments, such as aqueous solutions, lipid bilayers, or in the presence of potential binding partners metrotechinstitute.orgconsensus.app. By applying the principles of classical mechanics and interatomic force fields, MD simulations can capture phenomena like peptide folding, conformational changes, and interactions with membranes or proteins rsc.orgwindows.net. This is particularly relevant for peptides that interact with cell membranes, as MD simulations can model the energy barriers encountered as the peptide moves through the lipid bilayer and provide insights into membrane permeabilization mechanisms metrotechinstitute.orgresearchgate.net.
MD simulations also play a crucial role in studying the interaction dynamics of this compound with potential targets, such as proteins or membrane components. They can refine binding poses identified through docking, account for the flexibility of both the peptide and its target, and include the effects of the solvent environment consensus.app. Simulations can provide insights into the dynamic pathways through which ligands enter and exit binding sites and offer accurate predictions of how well a potential drug binds to its target, enhancing the efficiency of the lead compound identification process metrotechinstitute.org. Furthermore, MD simulations can help identify allosteric or cryptic binding sites that may not be apparent from static structures researchgate.net. The duration of MD simulations is often balanced between computational feasibility and the need to capture significant conformational changes and stabilization patterns within complexes researchgate.net.
Ligand-Membrane and Protein-Ligand Docking Studies for Characterization of Binding Sites
Molecular docking is a computational method used to predict the preferred orientation, or pose, of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or a membrane) to form a stable complex metrotechinstitute.orgmdpi.com. This technique is fundamental in structure-based drug design and is used to predict the binding pose and estimate the binding affinity of a small molecule within the binding site of a target mdpi.com.
For this compound, docking studies can be employed to characterize its potential binding sites on target proteins or within biological membranes. Protein-ligand docking aims to predict the optimal binding geometry and interaction strength between this compound and a specific protein target. This involves searching for energetically favorable sites on the protein surface where this compound could interact and bind researchgate.net. Various computational methods have been developed to predict protein-ligand binding sites based on detecting cavities on the protein surface nih.gov.
Given that peptides like this compound may interact with cell membranes, ligand-membrane docking studies are also highly relevant. These studies can model the interaction of this compound with lipid bilayers to understand its insertion, orientation, and potential disruptive effects on membrane structure. While traditional docking often assumes rigid structures, modern techniques, including flexible and ensemble docking, allow for the consideration of multiple protein conformations, enhancing the accuracy of binding predictions by better simulating the natural conformational changes crucial for ligand binding mdpi.com. Docking results can be further validated and refined using MD simulations metrotechinstitute.orgconsensus.app.
In Silico Prediction of this compound Activity Profiles and Target Selectivity
In silico prediction methods encompass a range of computational techniques used to predict the biological activities, pharmacological properties, and potential targets of chemical compounds based on their molecular structures. These methods are valuable for prioritizing compounds for experimental testing and understanding potential mechanisms of action japsonline.comjpionline.org.
For this compound, in silico approaches can be used to predict its potential activity profiles, such as antimicrobial, immunomodulatory, or other biological effects, based on its amino acid sequence and predicted structure. Methods like Quantitative Structure-Activity Relationship (QSAR) can be applied if sufficient data on the activity of this compound or similar peptides is available. QSAR models mathematically describe how the activity of a molecule varies according to its structural properties and can be used to predict the activity of new analogs japsonline.comglobalresearchonline.net.
Machine learning and artificial intelligence techniques are increasingly integrated into in silico drug design workflows, enabling the prediction of complex biological activities and uncovering hidden patterns within large datasets jpionline.orgnih.gov. These methods can be trained on existing data of peptide activities and properties to predict the likely effects of this compound.
Predicting target selectivity is another crucial application of in silico methods. Inverse docking can be used to predict potential off-targets for ligands and facilitate predicting the activity and selectivity of unknown ligands against known targets nih.gov. By screening this compound against a panel of potential protein targets using docking or other interaction prediction methods, its selectivity profile can be computationally assessed biotech-asia.org. This helps in understanding which biological molecules this compound is most likely to interact with, informing further research into its mechanisms and potential therapeutic applications.
Utilization of Bioinformatics and Cheminformatics Approaches for this compound Family Analysis and Analog Discovery
Bioinformatics and cheminformatics are interdisciplinary fields that apply computational and statistical techniques to analyze biological and chemical data, respectively. These approaches are integral to modern drug discovery and the characterization of novel molecules preprints.orgmdpi.com.
For this compound, bioinformatics approaches can be applied to analyze its sequence, identify conserved domains, predict post-translational modifications, and compare it to known peptides or proteins in biological databases. This can help in understanding its evolutionary history, potential functions, and classification within peptide families, such as cathelicidins, which this compound has been associated with researchgate.netmdpi-res.comnih.gov. Bioinformatics tools can also be used for target identification by analyzing genomic and proteomic data mdpi.com.
Cheminformatics focuses on the analysis of chemical data and the relationship between chemical structure and biological activity nih.govpreprints.org. While this compound is a peptide, cheminformatics principles can still be applied by representing its structure using molecular descriptors or fingerprints globalresearchonline.netnih.gov. This allows for the analysis of its chemical properties and comparison to other compounds.
Both bioinformatics and cheminformatics approaches are valuable for this compound family analysis and analog discovery consensus.appwindows.net. By analyzing the structural and sequence characteristics of this compound and related peptides, researchers can identify key features associated with specific activities or properties. This information can then be used to design and discover potential analogs of this compound with improved efficacy, stability, or selectivity. Virtual screening of chemical libraries or peptide databases using cheminformatics techniques can help identify molecules with similar structural or property profiles to this compound mdpi.comneovarsity.org. Network graphs can also be used to visualize and explore relationships among compounds based on their topological relationships nih.gov. The integration of bioinformatics and cheminformatics tools is complementary in the drug discovery journey, from target identification to lead finding and optimization mdpi.com.
Future Research Directions and Unresolved Challenges in Cath Brale Investigation
Further Elucidation of Undetermined Translocation Mechanisms of CATH_BRALE Across Membranes
A significant challenge in the study of compounds like this compound is the precise understanding of how they translocate across biological membranes. While many antimicrobial peptides are known to target and interact with bacterial membranes, the detailed mechanisms of this interaction and subsequent translocation are often not fully understood. frontiersin.orgnih.govbohrium.com It is not always clear whether membrane permeabilization is directly coupled to peptide translocation or if translocation is a prerequisite for activity. nih.gov
Research indicates that the interaction of cationic peptides with negatively charged bacterial membranes is crucial, often involving electrostatic forces and the formation of complexes with lipid phosphate (B84403) groups. acs.orgmdpi.com However, the energy barriers for insertion into the hydrophobic core of the membrane and the exact process of pore formation or translocation remain areas requiring further investigation. acs.org The ability of these compounds to penetrate both the outer and cytoplasmic membranes of Gram-negative bacteria presents a more complex scenario compared to interacting with the single membrane of Gram-positive bacteria. nih.gov Developing reliable assays for peptide translocation across synthetic and biological membranes is essential to resolve these ambiguities. nih.gov Biophysical tools and molecular dynamics simulations are being employed to gain atomic-level insights into these interactions and potential translocation pathways. frontiersin.orgacs.orgnih.gov
Research into Strategies for Mitigating Microbial Resistance Development to this compound and Its Analogs
The increasing prevalence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.govmdpi.comnih.gov While compounds like this compound, particularly if they target bacterial membranes, may have a lower propensity for resistance development compared to conventional antibiotics that target specific proteins, resistance can still emerge. nih.govnumaferm.comexplorationpub.com
Bacteria employ various strategies to resist antimicrobial peptides, including modifying their surface charge to reduce peptide attraction, altering membrane fluidity, producing proteases to degrade peptides, and utilizing efflux pumps to remove compounds from the cell. mdpi.comoup.comroyalsocietypublishing.orgwikipedia.org Research is focused on developing strategies to mitigate resistance to such compounds and their analogs. These include the design of engineered peptides with enhanced stability and activity, exploring combination therapies with existing antibiotics to restore efficacy and reduce resistance development, and developing novel compounds that target bacterial virulence factors or interfere with resistance mechanisms like efflux pumps. mdpi.comnih.govoup.commdpi.com
Development of Sustainable and Cost-Effective Methodologies for Large-Scale Production of this compound for Research Applications
The high cost of producing peptides and similar complex molecules is a significant barrier to their widespread research and potential therapeutic application, especially when compared to chemically synthesized small molecule antibiotics. nih.govizb-online.desustaine.org Current production methods, including chemical synthesis and recombinant expression, often face challenges related to laboriousness, low yields, and high costs. numaferm.comizb-online.denih.gov
Efforts are underway to develop more sustainable and cost-effective methodologies for large-scale production. This includes optimizing microbial fermentation processes using sustainable raw materials, improving downstream processing techniques for purification, and utilizing genetically engineered host organisms to increase yields and circumvent toxicity issues associated with the production of some antimicrobial peptides. numaferm.comizb-online.desustaine.orgnih.govengineering.org.cn Novel approaches like using fusion proteins and selective precipitation methods are being explored to simplify and reduce the cost of purification. nih.gov
Exploration of this compound's Potential Roles in Broader Biological Contexts Beyond Direct Antimicrobial and Immunomodulatory Actions
Beyond their direct antimicrobial activity and known immunomodulatory roles, compounds like this compound may possess a wider range of biological activities that warrant further investigation. wikipedia.orgizb-online.deelifesciences.orgnih.govresearchgate.net Research on antimicrobial peptides has revealed diverse functions, including antiviral, antifungal, and antiparasitic effects. explorationpub.comwikipedia.org Some have also shown potential in areas such as anticancer activity, wound healing, and the disruption of microbial biofilms. explorationpub.comwikipedia.orgmdpi.com
Exploring these broader biological contexts is crucial to fully understand the potential of this compound. This involves investigating its interactions with different types of pathogens and host cells, as well as its effects on various cellular processes and pathways beyond those directly related to microbial killing or immune modulation. researchgate.net
Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) for a Systems-Level Understanding of this compound's Effects
To gain a comprehensive, systems-level understanding of how this compound affects target microorganisms and host cells, the integration of multi-omics data is becoming increasingly important. izb-online.deelifesciences.orgelifesciences.orgnih.gov Approaches combining genomics, transcriptomics, proteomics, and metabolomics can provide insights into the complex molecular mechanisms underlying the compound's effects, including changes in gene expression, protein profiles, and metabolic pathways in response to exposure. elifesciences.orgresearchgate.netbohrium.com
Multi-omics data can help in identifying the primary targets of this compound, as well as potential off-target effects and the cellular responses that contribute to resistance or tolerance. elifesciences.orgelifesciences.org While the generation of large-scale omics data is becoming more accessible, the integration and analysis of these diverse datasets present significant computational and biological challenges that require the development of advanced bioinformatics tools and analytical methods. elifesciences.orgelifesciences.orgresearchgate.netresearchgate.net
Development and Application of Novel Analytical and Biophysical Tools for Enhanced Characterization of this compound
Accurate and detailed characterization of this compound's structure, dynamics, and interactions with biological components is fundamental to understanding its mechanisms of action and guiding further development. This necessitates the development and application of novel analytical and biophysical tools. frontiersin.orgnih.govresearchgate.net
Q & A
Q. What are the structural characteristics of CATH_BRALE, and how do they influence its antimicrobial activity?
this compound is a 53-amino acid linear peptide with a theoretical molecular weight of 5200.6 Da and a pI of 12.43. Its high positive charge (+13) arises from 15 basic residues (11 arginine, 4 lysine) and two acidic residues (aspartic acid). The absence of cysteine eliminates disulfide bonds, simplifying structural analysis. These features enhance electrostatic interactions with negatively charged microbial membranes, a key mechanism of action .
Methodology :
Q. How is the antimicrobial activity of this compound quantified in vitro?
this compound’s activity is assessed via agar diffusion and broth microdilution assays. Key pathogens include Aeromonas salmonicida and Aeromonas hydrophila, with MIC values as low as 9.38 µM. Unlike human LL-37, this compound exhibits strong Gram-negative activity (e.g., MIC = 1.17 µM for P. aeruginosa) .
Methodology :
Q. What methods are used to evaluate this compound’s hemolytic and cytotoxic effects?
Hemolysis is tested using human erythrocytes incubated with this compound (10 µg/mL), with Triton X-100 and saline as controls. Cytotoxicity is assessed via MTT assays on HUVEC and RAW264.7 cells, revealing IC₅₀ values of 47.25 µM, far exceeding MICs for most pathogens .
Methodology :
- Hemolysis assay : Absorbance at 540 nm quantifies hemoglobin release; hemolysis rate = [(Sample − Negative)/(Positive − Negative)] × 100% .
- Cytotoxicity : Cells treated with peptide for 48 h; viability measured via MTT reduction to formazan .
Advanced Research Questions
Q. How can experimental design address variability in MIC measurements under different ionic conditions?
this compound’s MIC for A. hydrophila increases from 9.38 µM to 18.75 µM in 100 mM NaCl, highlighting ionic strength effects on peptide-membrane interactions. Researchers should standardize buffer conditions and include ionic environment controls to ensure reproducibility .
Methodology :
Q. What strategies resolve contradictions in antimicrobial efficacy across bacterial strains?
Discrepancies in this compound’s activity (e.g., strong anti-fungal effects vs. limited Gram-positive coverage) may stem from membrane lipid composition differences. Lipid bilayer models (e.g., Langmuir monolayers) and molecular docking can elucidate strain-specific interactions .
Methodology :
Q. How can researchers optimize this compound’s selectivity index for therapeutic development?
The selectivity index (IC₅₀/MIC) is calculated using cytotoxicity (IC₅₀) and antimicrobial (MIC) data. For P. aeruginosa, this compound’s index is ~40 (47.25 µM / 1.17 µM), indicating high therapeutic potential. Advanced studies should prioritize pathogens with indices >10 .
Methodology :
Q. What experimental frameworks assess this compound’s synergy with conventional antibiotics?
Synergy is evaluated using checkerboard assays, where fractional inhibitory concentration indices (FICI ≤0.5) indicate potentiation. For example, combining this compound with ciprofloxacin may reduce antibiotic resistance in A. salmonicida .
Methodology :
Q. How can transcriptomic analysis clarify this compound’s impact on host immune responses?
RNA sequencing of this compound-treated immune cells (e.g., RAW264.7 macrophages) identifies upregulated pathways (e.g., NF-κB, cytokine signaling). This approach links antimicrobial activity to immunomodulatory effects .
Methodology :
- RNA-seq : Differential gene expression analysis (e.g., DESeq2) with fold-change thresholds (|log2FC| >1, p <0.05) .
- Pathway enrichment : Tools like DAVID or KEGG to map immune-related pathways .
Methodological Best Practices
- Data validation : Always include LL-37 and saline controls in antimicrobial assays to benchmark activity .
- Ethical compliance : Adhere to institutional guidelines for human cell use (e.g., HUVEC approval protocols) .
- Reproducibility : Pre-register experimental protocols (e.g., OSF) and share raw data (e.g., MIC tables, cytotoxicity curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
